molecular formula C11H11Cl2N3 B3073378 C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine CAS No. 1017476-35-5

C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine

Cat. No.: B3073378
CAS No.: 1017476-35-5
M. Wt: 256.13 g/mol
InChI Key: UMAMSTMESQUSCO-UHFFFAOYSA-N
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Description

C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is a synthetic organic compound that features a dichlorophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazole derivative.

    Methylation: The final step involves the methylation of the imidazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring.

    Reduction: Reduction reactions may target the dichlorophenyl group, potentially converting it to a more reduced form.

    Substitution: The compound can participate in substitution reactions, especially at the positions ortho to the chlorine atoms on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include dechlorinated phenyl derivatives.

    Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It could be used in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Receptor Binding: It could interact with specific receptors in biological systems, influencing cellular processes.

Medicine

    Pharmaceuticals: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Chemical Manufacturing: It could be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: The compound may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism by which C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine exerts its effects would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with cell surface receptors, triggering a cascade of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    C-(3,4-Dichloro-phenyl)-C-(1H-imidazol-2-yl)-methylamine: Lacks the methyl group on the imidazole ring.

    C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-4-yl)-methylamine: Has the methyl group on a different position of the imidazole ring.

Uniqueness

C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity.

Biological Activity

C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is a synthetic organic compound notable for its unique structure, which combines a dichlorophenyl moiety with an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C11H11Cl2N3C_{11}H_{11}Cl_2N_3, and it features a dichlorophenyl group attached to a methyl-substituted imidazole. The synthesis typically involves the formation of the imidazole ring through the Debus-Radziszewski method, followed by nucleophilic substitution to attach the dichlorophenyl group and subsequent methylation.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.
  • Receptor Interaction : It may also interact with cell surface receptors, initiating intracellular signaling pathways that can affect cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Recent studies have highlighted its potential as an antitumor agent. For example, compounds with similar structural motifs have shown significant inhibitory effects on various cancer cell lines.

CompoundTargetIC50 (nM)
CFI-400945PLK4 (Colon Cancer)5
Compound 82aPim Kinases0.4 - 1.1
Compound 83Multiple Myeloma640

These results suggest that derivatives of this compound could be effective in cancer treatment strategies.

Antimicrobial Activity

The imidazole ring is known for its antimicrobial properties. Compounds containing imidazole derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi.

Case Studies

  • Study on Tumor Growth Inhibition : A study evaluated the effects of a structurally related compound on HCT116 colon cancer cells in vivo. Results indicated significant tumor growth inhibition compared to controls.
  • Pim Kinase Inhibition : Another study focused on the inhibitory effects against Pim kinases, crucial in cancer cell survival signaling pathways.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c1-16-5-4-15-11(16)10(14)7-2-3-8(12)9(13)6-7/h2-6,10H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAMSTMESQUSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine
Reactant of Route 2
C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine
Reactant of Route 3
C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine
Reactant of Route 4
C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine
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C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine
Reactant of Route 6
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C-(3,4-Dichloro-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine

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